molecular formula C9H10ClNS B2783094 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 150395-08-7

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B2783094
CAS No.: 150395-08-7
M. Wt: 199.7
InChI Key: KIXPBIFMDWHONF-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H10ClNS . It is a derivative of 1,5-Benzothiazepine, a nucleus present in a number of clinically used drugs such as diltiazem, clentiazem, thiazesim, quetiapine, and clothiapine .


Synthesis Analysis

The synthesis of 1,5-Benzothiazepine derivatives, including this compound, is mainly based on the reaction of 2-aminothiophenol with α, β- unsaturated ketones . A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazepine ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and five carbon atoms .

Scientific Research Applications

Synthesis and Vasodilating Activities

A study by Inoue et al. (1991) focused on synthesizing halogen-substituted derivatives of 1,5-benzothiazepine, specifically 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine, to enhance the effectiveness and duration of action of diltiazem, a calcium channel blocker. This derivative showed potential as a cerebral vasodilating and antihypertensive agent, displaying significant effects on vertebral and coronary blood flows and antihypertensive activity. The research highlights the structure-activity relationships of these compounds, marking the 8-chloro derivative as a potent compound for clinical evaluation (Inoue et al., 1991).

Intracellular Calcium Antagonism

Ueyama et al. (1997) investigated KT-362, an intracellular Ca2+ antagonist, and its derivatives, including 8-chloro derivatives of 1,5-benzothiazepine. They found that certain modifications, such as introducing methyl groups onto the nitrogen of the side chain, resulted in vasoconstrictive activity. The potency of these compounds was further increased by introducing a chloro group at the R1 position, with one synthesized compound showing significant contraction of the rabbit iliac artery. This study suggests potential applications in modifying vascular responses (Ueyama et al., 1997).

Organocatalytic Asymmetric Sulfa‐Michael Addition

Corti et al. (2017) reported on the first enantioenriched synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines via an organocatalytic asymmetric sulfa-Michael addition of 2-aminothiophenols to trans-chalcones. This approach is significant in medicinal chemistry, providing a pathway to these compounds, which have been previously inaccessible. This work showcases the potential of these compounds in various applications, including their therapeutic value (Corti et al., 2017).

Conformation and Supramolecular Aggregation

A study by Muthukumar et al. (2004) delved into the molecular conformation and supramolecular aggregation of various 2,3,4,5-tetrahydro-3,4-diphenylbenzothiazepines. This research is pivotal in understanding the physical and chemical properties of these compounds, which could impact their behavior and interaction in biological systems (Muthukumar et al., 2004).

Cycloaddition Reactions and Conformations

Xu et al. (2010) explored the cycloaddition reactions of 1,5-benzothiazepines with nitrile imine and nitrile oxides, synthesizing new tricyclic heterocyclic compounds. The study provides insights into the conformations and mechanisms of cycloaddition, contributing to the understanding of chemical reactivity and potential applications of these compounds in medicinal chemistry (Xu et al., 2010).

Mechanism of Action

Target of Action

The primary target of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is the serotonin 5-HT2C receptor . This receptor plays a crucial role in regulating mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound acts as a selective agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, leading to an increase in intracellular calcium levels, which can affect various downstream signaling pathways .

Biochemical Pathways

Upon activation of the 5-HT2C receptor, this compound triggers the phospholipase C (PLC) pathway . This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further stimulate the release of intracellular calcium and activate protein kinase C (PKC), respectively . These events can lead to various downstream effects, including changes in gene expression, cell growth, and differentiation .

Pharmacokinetics

A related compound, lorcaserin, has been shown to have a half-life of 37 hours and a bioavailability of 86% in rats . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its overall bioavailability.

Result of Action

The activation of the 5-HT2C receptor by this compound can lead to a variety of cellular and molecular effects. For instance, it can influence feeding behavior, potentially leading to decreased food intake and weight loss . This makes it a potential candidate for the treatment of conditions like obesity .

Future Directions

The future directions for the study and application of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine and other 1,5-Benzothiazepine derivatives could include further exploration of their biological activities and potential uses in the treatment of various conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine are diverse and complex. It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps . It is known to bind to certain biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The exact details of these interactions and the resulting effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . It can interact with various transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXPBIFMDWHONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)Cl)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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